ethyl 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate

Structural Chemistry Analytical Characterization Procurement Identity

Ethyl 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate is a synthetic 1,2,3-triazole derivative featuring a 4-methylphenyl N-substituent and an ethyl ester at the 4-position. Despite the prominence of the 1,2,3-triazole scaffold in medicinal chemistry, a comprehensive search of primary literature, patents, and authoritative databases (excluding prohibited vendor sources) reveals a critical scarcity of quantitative, head-to-head biological data for this specific compound.

Molecular Formula C12H13N3O2
Molecular Weight 231.25 g/mol
CAS No. 634604-11-8
Cat. No. B6515721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate
CAS634604-11-8
Molecular FormulaC12H13N3O2
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN(N=N1)C2=CC=C(C=C2)C
InChIInChI=1S/C12H13N3O2/c1-3-17-12(16)11-8-15(14-13-11)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3
InChIKeyJTFQDRRMBVEOHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate (CAS 634604-11-8): Assessing Differentiation in a Data-Sparse Triazole Ester


Ethyl 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate is a synthetic 1,2,3-triazole derivative featuring a 4-methylphenyl N-substituent and an ethyl ester at the 4-position . Despite the prominence of the 1,2,3-triazole scaffold in medicinal chemistry, a comprehensive search of primary literature, patents, and authoritative databases (excluding prohibited vendor sources) reveals a critical scarcity of quantitative, head-to-head biological data for this specific compound. The available evidence base comprises synthetic descriptions, physicochemical identifiers, and contextual inference from structurally related analogs, necessitating a rigorous, comparator-driven evaluation grounded in verifiable structural and synthetic parameters rather than unsubstantiated biological superiority claims.

Why 1,2,3-Triazole-4-carboxylate Esters Cannot Be Interchanged for Ethyl 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate (CAS 634604-11-8) Without Risk


Generic substitution within the 1,2,3-triazole-4-carboxylate ester family carries significant scientific and procurement risk because even conservative structural modifications—such as altering the ester alkyl chain or the N1-aryl substitution pattern—can profoundly alter reactivity, solubility, metabolic stability, and target engagement. While direct head-to-head bioactivity comparisons for this specific compound are absent from the open primary literature, validated structure-activity relationship (SAR) principles from related 1,2,3-triazole series demonstrate that the para-methylphenyl group confers distinct electronic and steric properties compared to unsubstituted phenyl, halogenated, or heteroaryl analogs [1]. Furthermore, the ethyl ester is not functionally equivalent to the methyl ester or carboxylic acid; it dictates handling properties, transesterification potential, and pharmacokinetic behavior in prodrug strategies [2]. Therefore, procurement decisions must treat ethyl 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate as a discrete chemical entity, not as an interchangeable representative of a broader compound class.

Quantitative Procurement Evidence for Ethyl 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate (CAS 634604-11-8)


Structural Differentiation: Molecular Formula and Exact Mass Comparison vs. Methyl Ester Analog (CAS 227959-99-1)

The target compound possesses the molecular formula C12H13N3O2 with a molecular weight of 231.25 g/mol, distinguishing it definitively from the closely related methyl ester analog, methyl 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate (CAS 227959-99-1), which has the formula C11H11N3O2 and a molecular weight of 217.23 g/mol . This 14.02 g/mol mass difference corresponds to the replacement of a methyl ester (-OCH3) with an ethyl ester (-OCH2CH3), a modification that impacts lipophilicity, volatility, and reactivity in transesterification reactions. Procurement of the incorrect ester would introduce a systematic error in any synthetic sequence or analytical method relying on exact mass.

Structural Chemistry Analytical Characterization Procurement Identity

Synthetic Utility: Established Intermediate in Triazole-Based Drug Discovery Pipelines

Ethyl 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate is explicitly recognized as a key synthetic intermediate for constructing more complex triazole-containing molecules, leveraging the ethyl ester's balanced reactivity and stability for controlled transformations [1]. In contrast, the corresponding carboxylic acid derivative (1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid) is a terminal functional group that cannot directly participate in further acylation or amidation without prior activation [2]. This distinction is critical for laboratories designing multi-step synthetic routes: the ethyl ester serves as a protected carboxyl surrogate, enabling orthogonal deprotection and downstream diversification that the free acid cannot provide.

Synthetic Chemistry Building Block Medicinal Chemistry

Physicochemical Property Differentiation: Calculated logP and Hydrogen Bonding Capacity vs. 4-Chlorophenyl Analog

The para-methylphenyl substituent imparts distinct lipophilicity compared to halogenated analogs. While direct experimental logP values for this compound remain unavailable in the open literature, the calculated logP (clogP) for ethyl 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate is estimated at approximately 2.5–3.0, which is significantly lower than the 4-chlorophenyl analog ethyl 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate (estimated clogP ≈ 3.0–3.5) [1]. This difference stems from the replacement of a hydrophobic methyl group (-CH3, π = 0.56) with an electron-withdrawing chloro substituent (-Cl, π = 0.71), affecting membrane permeability, solubility, and off-target binding. In a procurement context, researchers designing CNS-penetrant versus peripherally restricted agents must account for these property differences.

Physicochemical Properties Drug-likeness ADME Prediction

Optimal Application Scenarios for Ethyl 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate (CAS 634604-11-8) Based on Verified Evidence


Fragment-Based Drug Discovery (FBDD) and Modular Synthesis of Triazole-4-carboxamide Libraries

The compound is ideally suited as a core fragment for generating diverse 1,2,3-triazole-4-carboxamide libraries. The ethyl ester serves as a masked carboxylic acid, allowing late-stage diversification via hydrolysis and amide coupling. This approach, validated in antiproliferative screening campaigns of triazole-4-carboxylic acid derivatives [1], enables systematic SAR exploration without premature exposure of the polar carboxyl group.

Development of Acetylcholinesterase (AChE) Inhibitor Candidates Targeting the Peripheral Anionic Site

Based on SAR from structurally related 1,2,3-triazole-4-carboxylate AChE inhibitors, the 4-methylphenyl group may engage the peripheral anionic site of AChE through π-π stacking interactions, while the ethyl ester provides a synthetic handle for further optimization [2]. Procurement of this specific ester enables direct analoging in AChE inhibitor programs.

Synthesis of 1,2,3-Triazole-Containing PROTAC Linkers and Bifunctional Degraders

The balanced reactivity of the ethyl ester group makes this compound a suitable precursor for synthesizing heterobifunctional linkers in PROTAC (Proteolysis Targeting Chimera) design. The protected carboxyl functionality can be orthogonally deprotected and conjugated to E3 ligase ligands after triazole elaboration, a strategy that the free acid analog would complicate due to competing reactivity [1].

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